molecular formula C19H16F2N4O2 B2744320 N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097916-76-0

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2744320
CAS No.: 2097916-76-0
M. Wt: 370.36
InChI Key: HYFMCIOCULEIFM-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in oncology research, integrating a quinoxaline moiety known for its diverse biological activities. Quinoline/quinoxaline-based scaffolds are recognized as efficient frameworks in anticancer drug development, with derivatives demonstrating potent activity through mechanisms such as induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis across various cancer cell lines, including breast, lung, and colon cancers . This compound is presented as a candidate for investigating the therapeutic inhibition of mutant isocitrate dehydrogenase (IDH) enzymes, a validated target in cancer research, particularly for certain types of leukemia and cholangiocarcinoma . As a research-grade chemical, it serves as a critical tool for scientists exploring targeted cancer therapies, signal transduction pathways, and cellular proliferation mechanisms. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-13-4-3-5-14(21)18(13)24-19(26)25-9-8-12(11-25)27-17-10-22-15-6-1-2-7-16(15)23-17/h1-7,10,12H,8-9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMCIOCULEIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, with the CAS number 2097916-76-0 and molecular formula C19H16F2N4O2, is a compound of significant interest in medicinal chemistry. This article reviews its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC19H16F2N4O2
Molecular Weight370.36 g/mol
CAS Number2097916-76-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling, and their dysregulation is often linked to cancer and other diseases. Research indicates that derivatives of pyrrolidine compounds can exhibit selective inhibition against specific kinases, which may be relevant for this compound as well .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
  • Apoptosis Induction : The compound may also induce apoptosis in cancer cells, a mechanism that is crucial for the development of effective anticancer therapies. Quinoline derivatives have been documented to promote apoptosis through various pathways, which could be applicable to this compound .

Case Studies

  • Antiproliferative Studies : A study involving related quinoxaline derivatives demonstrated that modifications to the pyrrolidine scaffold can enhance biological activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl ring significantly influenced the potency against cancer cell lines such as MCF-7 and HCT116 .
  • In Vivo Efficacy : While in vitro studies are promising, further research is needed to evaluate the in vivo efficacy of this compound. Animal models will provide insights into pharmacokinetics, bioavailability, and overall therapeutic potential.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential antiproliferative effects against cancer cells
Kinase InhibitionSelective inhibition of specific kinases
Apoptosis InductionInduces programmed cell death in cancer cells

Scientific Research Applications

Anticancer Activity

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its potential anticancer properties. Compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values indicating effective proliferation inhibition.

CompoundCell LineIC50 (µM)
Quinoxaline derivativeHepG26.19 ± 0.50
Quinoxaline derivativeMCF-75.10 ± 0.40

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's structural similarity to other known anti-inflammatory agents indicates potential applications in treating inflammatory diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, research on pyrimidine derivatives demonstrated their ability to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting a pathway for developing antifibrotic therapies.

Case Study 1: Anticancer Efficacy

In a controlled study involving various quinoxaline derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapy agents.

Case Study 2: Anti-inflammatory Response

A study focused on the anti-inflammatory properties of related compounds demonstrated that treatment with these derivatives led to a marked reduction in TNF-alpha levels in an animal model of arthritis, indicating potential therapeutic benefits for inflammatory conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 2,6-difluorophenyl group in the target compound contrasts with the nitro-furan/thiophene substituents in . Fluorine’s high electronegativity reduces electron density on the aromatic ring, enhancing lipophilicity and resistance to metabolic degradation compared to nitro groups, which are prone to enzymatic reduction .
  • Heterocyclic Modifications: The compound in , (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, incorporates a morpholinopyridine moiety. This introduces hydrogen-bonding capabilities and improves aqueous solubility, a feature absent in the target compound’s quinoxaline-O- group .

Comparative Data Table

Feature Target Compound 5-Nitrofuran Derivatives Morpholinopyridine Analogue
Core Structure Pyrrolidine-carboxamide + quinoxaline-O- Quinoxaline-amide + nitrofuran/thiophene Pyrrolidine-carboxamide + morpholinopyridine
Key Substituents 2,6-Difluorophenyl 5-Nitro-furan/thiophene 2,2,2-Trifluoroethyl, morpholinopyridine
Electronic Properties Electron-withdrawing (F), moderate lipophilicity Strongly electron-withdrawing (NO₂), lower stability Mixed (CF₃ electron-withdrawing, morpholine basic)
Solubility Moderate (limited polar groups) Low (nitro group) High (morpholine enhances solubility)
Putative Target Antimicrobial/Kinase (theoretical) Antimicrobial Kinases/Cancer targets

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s ether linkage may require alternative synthetic routes compared to amide-based analogs, necessitating further methodological studies.
  • Solid-State Forms : Unlike the compound in , the target lacks reported polymorphic or salt forms, which are critical for pharmaceutical development .
  • Activity Profiling : Experimental validation of binding affinity (e.g., using AutoDock Vina ) and in vitro assays are needed to confirm theoretical predictions.

Q & A

Q. What are the standard synthetic routes for N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide?

A common approach involves coupling a pyrrolidine-carboxamide scaffold with fluorinated aromatic and quinoxaline moieties. For example, triphosgene-mediated carboxamide bond formation (as used in analogous urea derivatives) can be adapted. In a related synthesis, triphosgene reacts with aniline derivatives in anhydrous acetonitrile under basic conditions (triethylamine), followed by nucleophilic attack by pyrrolidine to form the carboxamide bond . Column chromatography (e.g., EtOAc/petroleum ether) is typically employed for purification, yielding products in high purity (e.g., 86.7% yield in similar systems) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., C–H/F or π-π stacking) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): Validates substituent positions and purity. For fluorinated analogs, ¹⁹F NMR is essential for distinguishing ortho/meta/para fluorine environments .
  • Thermal analysis (TGA/DSC): Assesses stability and phase transitions .
  • Mass spectrometry (GC-MS): Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or properties of this compound?

Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., nonlinear optical susceptibility, χ³) by simulating the crystalline environment as a supermolecule (e.g., 378,000 atoms) . Frontier molecular orbital (FMO) analysis identifies reactive sites, such as electrophilic regions around the carbonyl group or aromatic fluorines, guiding derivatization for enhanced bioactivity or material properties .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray substituent positions) require cross-validation:

  • Hirshfeld surface analysis: Maps intermolecular interactions to explain crystal packing effects that might distort solution-phase NMR observations .
  • Dynamic NMR studies: Probe conformational flexibility in solution (e.g., hindered rotation around the carboxamide bond) .
  • Synchrotron XRD: High-resolution data reduces uncertainty in bond angle/geometry measurements .

Q. How is SHELX software applied in refining the crystal structure of this compound?

SHELXL refines structures using high-resolution data by:

  • Rigid-body refinement: For initial positioning of aromatic/heterocyclic fragments.
  • Anisotropic displacement parameters (ADPs): Models thermal motion of fluorine atoms, which exhibit high anisotropy due to electronegativity .
  • TWIN commands: Addresses twinning in crystals with pseudosymmetry, common in fluorinated compounds . Validation tools (e.g., PLATON) check for voids, over/under-modeling, and hydrogen-bonding networks .

Q. What are the challenges in synthesizing fluorinated carboxamides, and how are they mitigated?

Key issues include:

  • Fluorine reactivity: Fluorinated anilines (e.g., 2,6-difluoroaniline) are prone to side reactions (e.g., dehalogenation). Use of anhydrous conditions and low temperatures minimizes decomposition .
  • Purification: Fluorinated compounds often have low solubility. Gradient elution (e.g., hexane → EtOAc) improves chromatographic separation .
  • Protecting groups: For quinoxaline-oxygenated pyrrolidines, temporary protection (e.g., tert-butyl) prevents undesired coupling during synthesis .

Methodological Considerations

Q. How can nonlinear optical (NLO) properties of this compound be experimentally evaluated?

  • Hyper-Rayleigh scattering (HRS): Measures second-harmonic generation (SHG) to confirm χ³ values predicted computationally .
  • Z-scan technique: Quantifies two-photon absorption coefficients using laser pulses .
  • Comparative analysis: Benchmark against known NLO materials (e.g., chalcone derivatives with χ³ ~369 × 10⁻²² m²/V²) .

Q. What synthetic modifications enhance the bioactivity of quinoxaline-pyrrolidine carboxamides?

Structure-activity relationship (SAR) studies suggest:

  • Quinoxaline substitution: Electron-withdrawing groups (e.g., cyano, nitro) at position 3 improve antimicrobial activity .
  • Pyrrolidine ring functionalization: Introducing sp³-hybridized substituents (e.g., trifluoroethyl) modulates pharmacokinetic properties .
  • Fluorine positioning: Ortho-difluoro groups enhance metabolic stability and membrane permeability .

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